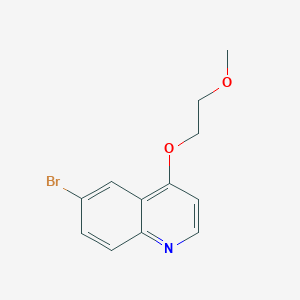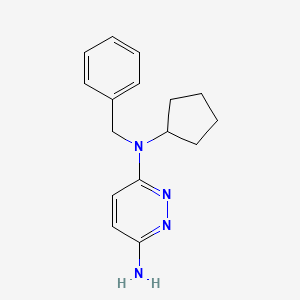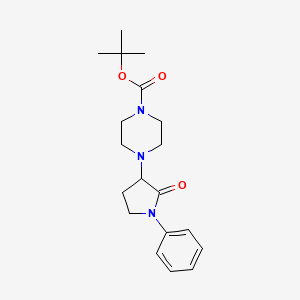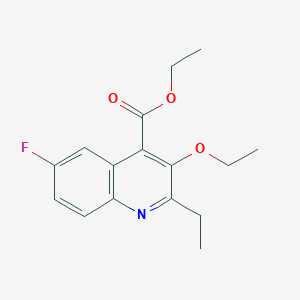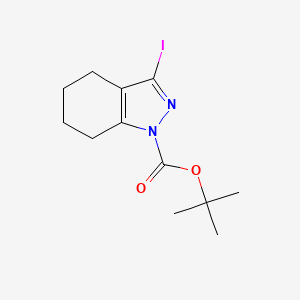
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound has a molecular formula of C49H102BrN and a molecular weight of approximately 740.79 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dihexadecylamine with methyl bromide. The reaction is carried out in an inert atmosphere, often at room temperature. The process can be summarized as follows:
Starting Materials: N,N-dihexadecylamine and methyl bromide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature.
Procedure: N,N-dihexadecylamine is dissolved in a suitable solvent, such as chloroform or dichloromethane. Methyl bromide is then added dropwise to the solution while stirring. The reaction mixture is allowed to stir for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, to form different salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate, and the reactions are typically carried out in aqueous solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired reaction.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Major Products Formed
Substitution Reactions: The major products are the corresponding salts, such as N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride or sulfate.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Hydrolysis: The products include the breakdown products of the quaternary ammonium structure, such as amines and alcohols.
科学研究应用
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用机制
The mechanism of action of N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound can interact with cell membranes, leading to increased permeability and disruption of membrane integrity. This property makes it useful in applications such as drug delivery and antimicrobial treatments. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane fluidity and permeability .
相似化合物的比较
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide can be compared with other quaternary ammonium compounds, such as:
N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride: Similar structure but with a chloride ion instead of bromide.
N,N-Dihexadecyl-N-methylhexadecan-1-aminium sulfate: Similar structure but with a sulfate ion instead of bromide.
N,N-Dihexadecyl-N-methylhexadecan-1-aminium acetate: Similar structure but with an acetate ion instead of bromide.
Uniqueness
The uniqueness of this compound lies in its specific ion pairing with bromide, which can influence its solubility, reactivity, and interaction with biological membranes compared to other similar compounds .
属性
CAS 编号 |
88932-02-9 |
|---|---|
分子式 |
C49H102BrN |
分子量 |
785.2 g/mol |
IUPAC 名称 |
trihexadecyl(methyl)azanium;bromide |
InChI |
InChI=1S/C49H102N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
RMNSHGUDBXDIBG-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)
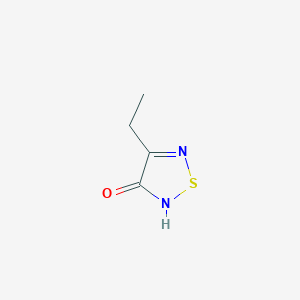
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
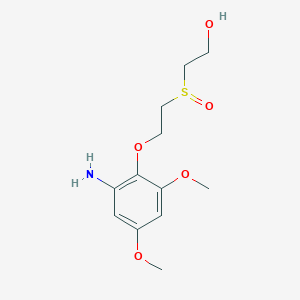
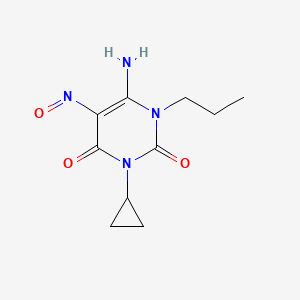
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
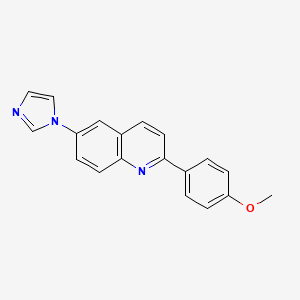
![3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
